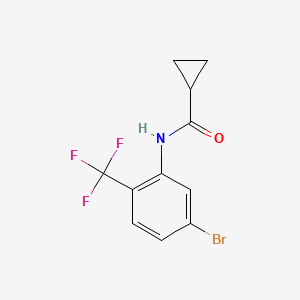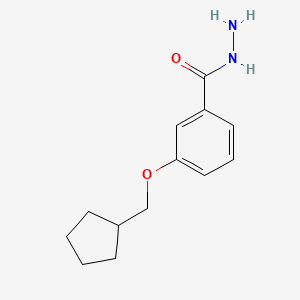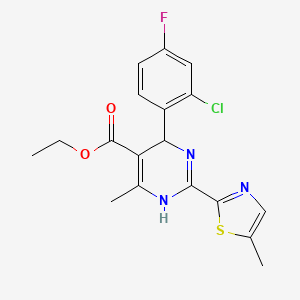
N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide group
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation:
Cyclopropanation: The cyclopropanecarboxamide group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the use of diiodomethane and a zinc-copper couple.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle hazardous reagents like bromine and trifluoromethylating agents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the bromine atom.
Reduction: Reduction reactions can target the trifluoromethyl group or the amide group.
Substitution: Substitution reactions can occur at the bromine or trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine can be replaced by hydroxyl groups, forming phenolic derivatives.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: Various substituted phenyl derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of bromine and trifluoromethyl groups on biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as flame retardants and advanced polymers.
Mecanismo De Acción
The mechanism by which N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide exerts its effects depends on its molecular targets and pathways. The bromine and trifluoromethyl groups can interact with various biological targets, influencing pathways related to inflammation, oxidative stress, and cellular signaling.
Comparación Con Compuestos Similares
N-(2-(trifluoromethyl)phenyl)cyclopropanecarboxamide: Lacks the bromine atom.
N-(5-bromo-2-(trifluoromethyl)aniline): Lacks the cyclopropanecarboxamide group.
5-bromo-2-(trifluoromethyl)phenol: Lacks the amide group.
This comprehensive overview highlights the significance of N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N-[5-bromo-2-(trifluoromethyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-7-3-4-8(11(13,14)15)9(5-7)16-10(17)6-1-2-6/h3-6H,1-2H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVKHBTMBHKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Bromo-3-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8127475.png)

![N-[(4-bromo-3-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B8127492.png)
![2-O-benzyl 3-O-ethyl (1S,3S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8127497.png)







![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzamide](/img/structure/B8127558.png)
